Methyl 4,5-dichloropyrimidine-2-carboxylate
CAS No.:
Cat. No.: VC18635715
Molecular Formula: C6H4Cl2N2O2
Molecular Weight: 207.01 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C6H4Cl2N2O2 |
|---|---|
| Molecular Weight | 207.01 g/mol |
| IUPAC Name | methyl 4,5-dichloropyrimidine-2-carboxylate |
| Standard InChI | InChI=1S/C6H4Cl2N2O2/c1-12-6(11)5-9-2-3(7)4(8)10-5/h2H,1H3 |
| Standard InChI Key | ACNANPWGSXAIJM-UHFFFAOYSA-N |
| Canonical SMILES | COC(=O)C1=NC=C(C(=N1)Cl)Cl |
Introduction
Structural and Chemical Properties of Pyrimidine Derivatives
Pyrimidine derivatives exhibit diverse chemical behaviors depending on the position and nature of substituents. For methyl 4,5-dichloropyrimidine-2-carboxylate, the electron-withdrawing chlorine atoms at the 4- and 5-positions are expected to significantly influence reactivity, solubility, and stability compared to other isomers.
Comparative Physicochemical Data
The following table contrasts key properties of methyl 2,4-dichloropyrimidine-5-carboxylate (CAS 3177-20-6) with hypothetical predictions for the 4,5-dichloro isomer:
The positioning of chlorine atoms alters electronic distribution, with the 4,5-dichloro configuration likely increasing ring electron deficiency, thereby enhancing electrophilic substitution resistance .
Synthetic Applications and Reactivity
Pyrimidine carboxylates serve as versatile intermediates in agrochemical and pharmaceutical synthesis. While methyl 2,4-dichloropyrimidine-5-carboxylate is widely used in pesticide production , the 4,5-dichloro isomer may find niche applications in specialized heterocyclic reactions.
Nucleophilic Substitution Trends
Chlorine atoms at the 4- and 5-positions create distinct reactivity profiles:
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4-Position Chlorine: Less activated due to meta effects relative to the ester group.
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5-Position Chlorine: Adjacent to the electron-withdrawing carboxylate, increasing susceptibility to nucleophilic displacement .
For example, amination or alkoxylation reactions targeting the 5-chloro substituent could proceed preferentially, enabling regioselective functionalization.
Future Research Directions
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Synthetic Routes: Developing regioselective chlorination methods to access the 4,5-dichloro configuration.
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Application Screening: Evaluating herbicidal or antifungal efficacy relative to established analogs.
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Toxicological Studies: Assessing ecotoxicity via OECD 201/202 guidelines.
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